Product packaging for (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol(Cat. No.:CAS No. 148757-93-1)

(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol

Cat. No.: B2672619
CAS No.: 148757-93-1
M. Wt: 176.086
InChI Key: WWAZGZHGMUGDNB-OWOJBTEDSA-N
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Description

(E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol is a useful research compound. Its molecular formula is C5H5F5O and its molecular weight is 176.086. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F5O B2672619 (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol CAS No. 148757-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoropent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O/c6-4(7,2-1-3-11)5(8,9)10/h1-2,11H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZGZHGMUGDNB-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CC(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022818
Record name (2E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148757-93-1
Record name (2E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of E 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Transformations Involving the Hydroxyl Group

The hydroxyl group in (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol is a key site for a variety of chemical transformations, including oxidation, reduction, esterification, and etherification. These reactions are fundamental in converting the alcohol to other important functional groups.

Oxidation and Reduction Pathways

The oxidation of this compound to the corresponding aldehyde, (E)-4,4,5,5,5-pentafluoropent-2-enal, can be achieved using a range of modern oxidizing agents. Mild conditions are generally preferred to avoid over-oxidation to the carboxylic acid or side reactions at the double bond.

Commonly employed methods for the oxidation of allylic alcohols include the Swern oxidation and the use of Dess-Martin periodinane (DMP). The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.org This method is known for its mild reaction conditions and high chemoselectivity. tcichemicals.com

The Dess-Martin periodinane (DMP) is another effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org DMP offers the advantages of neutral pH, room temperature reaction conditions, and a simple workup. chemistrysteps.com For sensitive substrates like fluorinated allylic alcohols, DMP can be a preferred choice to minimize side reactions. pitt.edu

While the primary focus is typically on oxidation, reduction of the hydroxyl group is less common but can be achieved through conversion to a suitable leaving group followed by hydrogenolysis. However, this pathway is often complicated by the presence of the reactive double bond.

Table 1: Common Oxidation Methods for Allylic Alcohols

Oxidizing AgentTypical Reaction ConditionsProductKey Features
Swern OxidationDMSO, (COCl)₂, Et₃N, CH₂Cl₂, low temp.AldehydeMild, high yield, tolerates many functional groups. wikipedia.orgtcichemicals.com
Dess-Martin PeriodinaneCH₂Cl₂, room temp.AldehydeNeutral pH, simple workup, good for sensitive substrates. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Esterification and Etherification Reactions

Esterification of this compound can be readily accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid is a classic method, though it is an equilibrium process. scribd.com More efficient and irreversible methods involve the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. wikipedia.orgorganic-chemistry.org

The Mitsunobu reaction provides a versatile method for both esterification and etherification under mild, neutral conditions. nih.govnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution. nih.gov For ether synthesis, an appropriate alcohol can be used as the nucleophile. researchgate.net

A traditional method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. youtube.comresearchgate.net The increased acidity of the hydroxyl proton in this compound, due to the inductive effect of the pentafluoroethyl group, facilitates the formation of the alkoxide.

Table 2: Selected Esterification and Etherification Reactions

Reaction TypeReagentsProductMechanistic Notes
EsterificationAcetic Anhydride, Pyridine(E)-4,4,5,5,5-Pentafluoropent-2-en-1-yl acetate (B1210297)Nucleophilic acyl substitution. wikipedia.orgorganic-chemistry.org
Etherification (Mitsunobu)Phenol, PPh₃, DEAD(E)-1-phenoxy-4,4,5,5,5-pentafluoropent-2-eneSₙ2 reaction with inversion of configuration at the alcohol carbon. nih.govnih.govnih.govresearchgate.net
Etherification (Williamson)NaH, CH₃I(E)-1-methoxy-4,4,5,5,5-pentafluoropent-2-eneSₙ2 reaction between the alkoxide and methyl iodide. youtube.comresearchgate.net

Reactions at the Alkenyl Moiety

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing nature of the adjacent pentafluoroethyl group. This electronic property governs its reactivity towards various reagents.

Stereoselective Hydrogenation and Deuteration

The catalytic hydrogenation of the double bond in this compound leads to the formation of the corresponding saturated alcohol, 4,4,5,5,5-pentafluoropentan-1-ol. A variety of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can be employed for this transformation. rsc.orgrsc.org The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond.

Asymmetric hydrogenation of fluorinated allylic alcohols has been a subject of interest for the synthesis of chiral fluorinated compounds. diva-portal.orgshu.edubohrium.com Chiral iridium complexes bearing phosphine (B1218219) ligands have been shown to be effective catalysts for the enantioselective hydrogenation of similar substrates, providing access to optically active fluorohydrins. proquest.com

The introduction of deuterium (B1214612) labels can be achieved by using deuterium gas (D₂) in place of hydrogen gas in the catalytic hydrogenation, which would result in the corresponding dideuterated saturated alcohol. nih.govdiva-portal.org Alternatively, transfer deuteration methods using deuterium donors can also be employed for the selective incorporation of deuterium. tcichemicals.commasterorganicchemistry.combohrium.comresearchgate.netorganic-chemistry.org

Electrophilic and Nucleophilic Addition Reactions to the Double Bond

The electron-deficient nature of the double bond in this compound makes it less susceptible to electrophilic attack compared to electron-rich alkenes. However, reactions with strong electrophiles can still occur. For instance, the addition of bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to yield the corresponding dibromo adduct. researchgate.netmdpi.comyoutube.com The regioselectivity of hydrohalogenation reactions, such as the addition of HBr, would be influenced by the electronic effects of the pentafluoroethyl group. scribd.commasterorganicchemistry.com

Conversely, the electron-poor double bond is activated towards nucleophilic attack, particularly in conjugate addition or Michael-type reactions. wikipedia.orgnih.govproquest.comresearchgate.netorganic-chemistry.org Strong nucleophiles can add to the β-carbon of the double bond, with the resulting enolate being protonated to give the addition product.

Table 3: Potential Addition Reactions to the Alkenyl Moiety

Reaction TypeReagentsExpected ProductMechanistic Considerations
BrominationBr₂ in CCl₄2,3-Dibromo-4,4,5,5,5-pentafluoropentan-1-olElectrophilic addition via a cyclic bromonium ion. researchgate.netmdpi.comyoutube.com
Michael AdditionNaCN, H₂O3-Cyano-4,4,5,5,5-pentafluoropentan-1-olNucleophilic conjugate addition to the electron-deficient alkene. wikipedia.orgnih.govproquest.comresearchgate.netorganic-chemistry.org

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a class of concerted reactions that could potentially involve the double bond of this compound. For instance, a Diels-Alder reaction, a [4+2] cycloaddition, could be envisaged if the molecule were to act as a dienophile. youtube.comrsc.orgorganic-chemistry.orgwikipedia.org The electron-withdrawing pentafluoroethyl group would enhance its dienophilic character.

Rearrangement reactions, such as the Claisen or Cope rearrangements, could be possible with suitable derivatives of this compound. The Claisen rearrangement involves the bohrium.combohrium.com-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com To undergo this reaction, the alcohol would first need to be converted into an allyl ether, which would then be rearranged upon heating. The Cope rearrangement is a similar bohrium.combohrium.com-sigmatropic rearrangement of a 1,5-diene. researchgate.net An oxy-Cope rearrangement, involving a 1,5-diene with a hydroxyl group at the C-3 position, is also a possibility. youtube.com

Sigmatropic Rearrangements of Fluorinated Allylic Alcohol Systems

One of the most common types of sigmatropic rearrangements is the researchgate.netresearchgate.net-sigmatropic rearrangement, which involves a six-membered cyclic transition state. For an allylic alcohol system, this typically requires prior conversion of the hydroxyl group into a different functionality to enable the rearrangement. The powerful electron-withdrawing nature of the pentafluoroethyl group in this compound is expected to decrease the electron density of the adjacent double bond. This electronic perturbation can influence the kinetics of sigmatropic rearrangements, potentially requiring more forcing conditions compared to their non-fluorinated counterparts.

Research on analogous systems, such as those containing trifluoromethyl or pentafluorosulfanyl groups, has shown that the steric bulk and electronic properties of the fluoroalkyl substituent can hinder or even prevent expected researchgate.netresearchgate.net-sigmatropic rearrangements. researchgate.net For instance, studies on γ-SF5-substituted allylic alcohols failed to yield the expected carboxylic acid derivatives via Claisen rearrangement, suggesting that the bulky and electron-withdrawing SF5 group impeded the reaction. researchgate.net It is plausible that the C2F5 group in this compound could present similar challenges.

Rearrangement TypeSubstrateConditionsExpected ProductPlausibility for this compound
researchgate.netmdpi.com-Wittig Rearrangement Allylic ether derivativeStrong base (e.g., n-BuLi)Homoallylic alcoholPlausible, involves deprotonation adjacent to the oxygen, which may be less influenced by the remote C2F5 group.
researchgate.netresearchgate.net-Sigmatropic Shift This compoundThermal or photochemicalIsomeric allylic alcoholUnlikely under thermal conditions as it would be symmetry-forbidden.
researchgate.netescholarship.org-Sigmatropic Shift Dienol derivativeThermalIsomeric dienolPlausible if the molecule is derivatized to contain a conjugated diene system.

Claisen Rearrangements (e.g., Johnson-Claisen, Ester Enolate-Claisen, Ireland-Claisen) in Fluorinated Contexts

The Claisen rearrangement is a powerful carbon-carbon bond-forming researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov Various modifications of this reaction have been developed to enhance its utility and stereoselectivity.

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. escholarship.org For this compound, this reaction would involve heating with an orthoester, such as triethyl orthoacetate, and a catalytic amount of a weak acid like propionic acid. The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the researchgate.netresearchgate.net-sigmatropic shift. The electron-withdrawing pentafluoroethyl group would be situated at the γ-position in the resulting ester, potentially influencing its stability and subsequent reactivity.

The Ester Enolate-Claisen rearrangement provides a pathway to γ,δ-unsaturated carboxylic acids from allylic esters. researchgate.net In this reaction, the allylic alcohol is first esterified, for instance, with acetyl chloride. The resulting ester is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then undergoes the rearrangement.

The Ireland-Claisen rearrangement is a variation where the enolate is trapped as a silyl (B83357) ketene acetal using a trialkylsilyl halide before the rearrangement. mdpi.com This modification often proceeds at lower temperatures and can offer improved stereocontrol. The geometry of the silyl ketene acetal (E or Z) dictates the stereochemistry of the product. For an allylic acetate derived from this compound, treatment with a strong base and a silylating agent would generate the silyl ketene acetal, which would then rearrange to a γ,δ-unsaturated silyl ester. Subsequent hydrolysis would yield the corresponding carboxylic acid. The presence of the pentafluoroethyl group is expected to increase the acidity of protons in its vicinity, although in this specific substrate, the relevant protons for enolate formation are distant from the fluorinated group.

Claisen Rearrangement VariantReactants for this compoundKey IntermediateProduct Type
Johnson-Claisen Trialkyl orthoacetate, weak acidKetene acetalγ,δ-Unsaturated ester
Ester Enolate-Claisen 1. Acylating agent 2. Strong baseMetal enolateγ,δ-Unsaturated carboxylic acid
Ireland-Claisen 1. Acylating agent 2. Strong base 3. Silylating agentSilyl ketene acetalγ,δ-Unsaturated carboxylic acid (after hydrolysis)

Derivatization Chemistry for Elucidating Structure-Reactivity Relationships

To probe the structure-reactivity relationships of this compound, various derivatives can be synthesized. The reactivity of these derivatives can provide insights into the electronic and steric effects of the pentafluoroethyl group on different chemical transformations.

Common derivatization reactions for allylic alcohols include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding esters. These esters are precursors for the Ester Enolate and Ireland-Claisen rearrangements.

Etherification: Conversion to ethers, for example, through the Williamson ether synthesis. These ethers can be substrates for other reactions, such as the researchgate.netmdpi.com-Wittig rearrangement.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. The reactivity of the resulting carbonyl compounds can be studied.

Halogenation: Replacement of the hydroxyl group with a halogen, for instance, using thionyl chloride or phosphorus tribromide. The resulting allylic halides can undergo nucleophilic substitution reactions.

The electron-withdrawing nature of the C2F5 group is expected to influence the reactivity of these derivatives. For example, in nucleophilic substitution reactions of the corresponding allylic halide, the C2F5 group might disfavor the formation of a carbocationic intermediate, thus favoring an SN2-type mechanism.

DerivativeSynthetic ReagentFunctional Group TransformationPotential for Reactivity Studies
Acetate Ester Acetic anhydride, pyridine-OH to -OAcSubstrate for Ireland-Claisen rearrangement.
Methyl Ether Sodium hydride, methyl iodide-OH to -OCH3Substrate for studying addition reactions to the double bond.
Allylic Chloride Thionyl chloride-OH to -ClStudy of nucleophilic substitution reactions (SN2 vs. SN1).
α,β-Unsaturated Aldehyde Pyridinium chlorochromate (PCC)-CH2OH to -CHOStudy of conjugate addition reactions.

By systematically synthesizing these derivatives and studying their reactivity, a comprehensive understanding of the influence of the pentafluoroethyl group on the chemical properties of this allylic alcohol system can be achieved.

Role of E 4,4,5,5,5 Pentafluoropent 2 En 1 Ol As a Versatile Synthetic Building Block

Integration into Multi-Step Total Synthesis Sequences

The utility of (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol as a building block in the total synthesis of complex molecules lies in the distinct reactivity of its functional groups. The allylic alcohol moiety can be readily transformed into a variety of other functionalities, while the pentafluoroethyl group provides a stable, lipophilic, and metabolically robust domain. This dual functionality allows for its seamless integration into intricate synthetic pathways.

In a hypothetical multi-step synthesis, the hydroxyl group can be easily converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including azides, halides, and carbon nucleophiles, thereby extending the carbon skeleton or introducing nitrogen-containing functionalities.

Furthermore, the double bond in the allylic system is amenable to a variety of transformations. For instance, it can undergo epoxidation, dihydroxylation, or cyclopropanation, leading to the formation of chiral centers and rigid cyclic structures. These transformations are often crucial for achieving the desired stereochemistry and conformation of the target molecule in total synthesis.

Table 1: Potential Transformations of this compound in Total Synthesis (Illustrative examples based on known reactivity of allylic alcohols)

Starting MaterialReagents and ConditionsProductSynthetic Utility
This compound1. TsCl, Pyridine (B92270); 2. NaN3, DMF(E)-1-azido-4,4,5,5,5-pentafluoropent-2-eneIntroduction of a nitrogen-containing group
This compoundm-CPBA, CH2Cl22-(pentafluoroethyl)oxiran-3-yl)methanolFormation of an epoxide for further functionalization
This compoundOsO4 (cat.), NMO4,4,5,5,5-pentafluoropentane-1,2,3-triolStereoselective dihydroxylation

Applications in the Preparation of Fluorinated Diesters (e.g., Oxalic Acid Diester Derivatives)

Fluorinated diesters are a class of compounds with applications ranging from specialty lubricants to monomers for high-performance polymers. This compound serves as a valuable precursor for the synthesis of such diesters, particularly derivatives of oxalic acid.

The esterification of alcohols is a fundamental reaction in organic chemistry. researchgate.net While the esterification of highly fluorinated alcohols can sometimes be challenging due to the electron-withdrawing nature of the fluorine atoms, which reduces the nucleophilicity of the hydroxyl group, various methods can be employed to overcome this. researchgate.net The reaction of this compound with oxalyl chloride or an oxalic acid diester via transesterification can yield the corresponding bis((E)-4,4,5,5,5-pentafluoropent-2-en-1-yl) oxalate.

This fluorinated diester, possessing two reactive double bonds, can be a valuable monomer for polymerization reactions, leading to the formation of fluorinated polyesters with unique properties. The presence of the pentafluoroethyl groups in the polymer backbone would be expected to enhance thermal stability, chemical resistance, and hydrophobicity.

Table 2: Hypothetical Synthesis of a Fluorinated Oxalic Acid Diester

Reactant 1Reactant 2Catalyst/ConditionsProductPotential Application
This compoundOxalyl chloridePyridine, 0 °C to rtBis((E)-4,4,5,5,5-pentafluoropent-2-en-1-yl) oxalateMonomer for fluorinated polyesters
This compoundDiethyl oxalateNaH, heatBis((E)-4,4,5,5,5-pentafluoropent-2-en-1-yl) oxalateSpecialty lubricant component

Precursor for the Synthesis of Novel Fluorinated Functional Materials

The unique combination of a reactive alcohol and a highly fluorinated tail makes this compound an attractive starting material for the synthesis of novel fluorinated functional materials. Fluorinated polymers are known for their exceptional properties, including low surface energy, high thermal and chemical stability, and unique optical and electrical characteristics. beilstein-journals.orgresearchgate.net

One potential application is in the development of fluorinated coatings with hydrophobic and oleophobic properties. The alcohol can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, and then copolymerized with other monomers to create a surface-active polymer. The pentafluoroethyl groups would tend to migrate to the surface, creating a low-energy interface that repels water and oils.

Another avenue is the incorporation of this building block into liquid crystals. The rigid nature of the double bond and the anisotropic shape of the molecule, combined with the presence of the polarizable fluorine atoms, could lead to the formation of new liquid crystalline phases with interesting electro-optical properties.

Development of High-Value Fluorinated Molecules through its Transformation

The transformation of this compound into other high-value fluorinated molecules is a testament to its versatility as a synthetic building block. The strategic manipulation of its functional groups can lead to a diverse range of compounds with potential applications in pharmaceuticals, agrochemicals, and advanced materials.

For example, oxidation of the primary alcohol would yield the corresponding aldehyde, (E)-4,4,5,5,5-pentafluoropent-2-enal, a valuable intermediate for various carbon-carbon bond-forming reactions. Alternatively, reduction of the double bond would produce 4,4,5,5,5-pentafluoropentan-1-ol, a saturated fluorinated alcohol with different physical and chemical properties.

Furthermore, the allylic nature of the alcohol allows for participation in various transition-metal-catalyzed reactions, such as allylic substitution, which can be used to introduce a wide range of substituents with high regio- and stereoselectivity. These transformations open up a vast chemical space for the synthesis of novel and complex fluorinated molecules.

Table 3: Exemplary Transformations of this compound (Illustrative examples based on standard organic transformations)

Starting MaterialReagents and ConditionsProductClass of Compound
This compoundPCC, CH2Cl2(E)-4,4,5,5,5-pentafluoropent-2-enalFluorinated α,β-Unsaturated Aldehyde
This compoundH2, Pd/C, EtOH4,4,5,5,5-pentafluoropentan-1-olSaturated Fluorinated Alcohol
This compound1. Ac2O, Pyridine; 2. Nu-, Pd(0) catalyst(E)-Nu-CH2CH=CHCF2CF3Allylic Substitution Product

Spectroscopic Characterization Methodologies in the Analysis of E 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the hydroxyl, methylene (B1212753), and vinylic protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and the pentafluoroethyl group. The coupling constants (J-values) between the vinylic protons would be indicative of the (E)-stereochemistry, typically in the range of 12-18 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal five distinct carbon signals corresponding to the different carbon environments in the molecule. uni-saarland.de The presence of highly electronegative fluorine atoms will cause significant downfield shifts for the carbons in the pentafluoroethyl group. uni-saarland.de The chemical shifts of the sp² hybridized carbons of the double bond will confirm the olefinic nature of the compound. libretexts.orgresearchgate.netnih.gov

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govwikipedia.org The spectrum of this compound is expected to show two distinct signals for the -CF₂- and -CF₃ groups. jascoinc.com The chemical shifts and the coupling between these fluorine nuclei, as well as couplings to the vinylic protons, would provide definitive structural confirmation. nih.govwikipedia.org Computational studies on similar fluorinated alcohols, such as 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, have demonstrated the utility of DFT-based methods in accurately predicting ¹⁹F NMR chemical shifts. researchgate.netrsc.org

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
-OH~1.5-3.0 (broad singlet)
H-1~4.2 (doublet)
H-2~5.9 (doublet of triplets)
H-3~6.7 (doublet of triplets)
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-1~60
C-2~125
C-3~135
C-4~118 (quartet)
C-5~110 (triplet)
Predicted ¹⁹F NMR Data
Fluorine Group Predicted Chemical Shift (ppm)
-CF₂-~ -120
-CF₃~ -80

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A sharp peak around 1670 cm⁻¹ would correspond to the C=C stretching of the trans-disubstituted double bond. The most intense and characteristic bands for this molecule would be the C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)
C-H Stretch (sp²)~3100
C-H Stretch (sp³)2850-3000
C=C Stretch~1670
C-F Stretch1000-1400 (strong)
C-O Stretch1050-1150

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound, electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺) at m/z corresponding to its molecular weight.

The fragmentation of the molecular ion would be expected to follow predictable pathways for allylic alcohols. libretexts.orglibretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org For this specific molecule, cleavage of the C-C bond between C-3 and C-4 would be a prominent fragmentation pathway, leading to the formation of a stable pentafluoroethyl radical and a resonance-stabilized allylic cation. The presence of fluorine atoms would also lead to characteristic fragmentation patterns involving the loss of HF or other fluorine-containing radicals. libretexts.org

Predicted Mass Spectrometry Fragmentation
m/z Value Possible Fragment Ion
M⁺[C₅H₅F₅O]⁺
M-18[C₅H₃F₅]⁺ (loss of H₂O)
M-31[C₄H₄F₅]⁺ (loss of CH₂OH)
119[C₂F₅]⁺
57[C₃H₅O]⁺

Advanced Spectroscopic Techniques for Stereochemical Assignment (e.g., NOESY, CD Spectroscopy)

While the (E)-stereochemistry of the double bond can be inferred from the coupling constants in the ¹H NMR spectrum, advanced spectroscopic techniques can provide further confirmation and are essential for the analysis of more complex stereoisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment would be expected to show a correlation between the vinylic proton at C-2 and the methylene protons at C-1, and between the vinylic proton at C-3 and the protons of the pentafluoroethyl group if they are close enough in space. The absence of a NOE correlation between the vinylic protons at C-2 and C-3 would further support the (E)-configuration.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. libretexts.org While this compound itself is achiral and therefore would not exhibit a CD spectrum, CD spectroscopy would be an invaluable tool for determining the absolute configuration of chiral derivatives or if a chiral center were introduced into the molecule. youtube.comru.nl For instance, if this compound were used as a building block in the synthesis of a chiral molecule, CD spectroscopy could be used to probe the stereochemistry of the final product. mdpi.com

Future Research Directions and Emerging Applications of E 4,4,5,5,5 Pentafluoropent 2 En 1 Ol

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The allylic alcohol functionality in (E)-4,4,5,5,5-pentafluoropent-2-en-1-ol is a prime target for a variety of catalytic transformations. Future research will likely focus on developing highly selective catalytic systems to access a diverse range of valuable chiral molecules.

A significant area of exploration is the enantioselective fluorination of the allylic alcohol. While the target molecule is already fluorinated, further selective fluorination could be explored. Methodologies such as chiral anion phase-transfer (CAPT) catalysis, which has been effective for similar substrates, could be adapted. researchgate.net The use of in-situ generated directing groups, like aryl boronic acids in conjunction with chiral phosphoric acid catalysts, has shown success in achieving high enantioselectivity in the fluorination of other allylic alcohols and could be a promising strategy. nih.gov

Furthermore, transition-metal-catalyzed reactions present a fertile ground for investigation. acs.org Palladium-catalyzed allylic substitution reactions, for instance, could be employed to introduce a wide array of nucleophiles at the allylic position, leading to novel fluorinated compounds. dntb.gov.uaorganic-chemistry.org The development of iridium-catalyzed methods, which have demonstrated high regioselectivity for branched allylic fluorides, could also be a valuable research direction. organic-chemistry.org Additionally, metal-free substitution reactions, promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offer a milder and potentially more sustainable alternative for introducing various nucleophiles. researchgate.netnih.gov

A key challenge and research focus will be to control the regioselectivity and stereoselectivity of these transformations, given the electronic influence of the pentafluoroethyl group. A representative challenge in the field is managing the regio- and stereoselectivity of dehydroxyfluorination, which often proceeds via an SN1-like mechanism, leading to mixtures of products. researchgate.net

Table 1: Potential Catalytic Transformations for this compound

TransformationCatalyst SystemPotential ProductResearch Focus
Enantioselective FluorinationChiral Phosphoric Acid / Boronic AcidChiral α-Fluoro Homoallylic AlcoholsHigh enantioselectivity and diastereoselectivity
Allylic SubstitutionPalladium / Iridium ComplexesFunctionalized Allylic FluoridesRegio- and stereocontrol, broad substrate scope
Metal-Free SubstitutionFluorinated Alcohols (e.g., HFIP)Allylic ethers, amines, etc.Mild reaction conditions, green chemistry
Asymmetric EpoxidationSharpless, Jacobsen-Katsuki, etc.Chiral Fluoro-epoxy AlcoholsDiastereoselectivity, synthetic utility

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The increasing focus on environmentally benign chemical processes necessitates the development of sustainable methods for the synthesis and application of this compound. Future research in this area will likely concentrate on reducing the environmental impact of fluorination chemistry. acs.org

A significant push is being made to develop synthetic routes that avoid the use of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS) as reagents. chemistryworld.com Research into PFAS-free synthesis protocols for fluorinated compounds is gaining momentum and could be applied to the production of our target molecule. sciencedaily.com This includes exploring novel fluorinating agents and reaction media that are less hazardous and more recyclable.

The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, will be central to future synthetic strategies. For instance, developing catalytic methods that utilize benign fluoride (B91410) sources like potassium fluoride (KF) would be a significant advancement. eurekalert.org The use of flow chemistry, particularly in microfluidic reactors, can offer enhanced safety and efficiency for fluorination reactions, which are often energetic. sciencedaily.com

Furthermore, the life cycle assessment of this compound and its derivatives will be an important aspect of its development. Understanding the environmental fate and potential for degradation of these "lightly" fluorinated molecules is crucial for their sustainable application. societechimiquedefrance.fr

Rational Design of New Fluorinated Building Blocks Based on the Allylic Alcohol Scaffold

This compound is not just a target molecule but also a versatile starting material for the synthesis of more complex and highly functionalized fluorinated building blocks. nih.gov Its unique structure allows for a multitude of chemical modifications.

One promising avenue is the use of halofluorination reactions across the double bond. beilstein-journals.orgnih.gov This would introduce both a halogen and a fluorine atom, creating a bifunctional intermediate that can be further elaborated through selective reactions at the different carbon-halogen bonds. Subsequent elimination or cyclization reactions could lead to a variety of novel fluorinated small molecules. researchgate.net

The allylic alcohol can also serve as a precursor to other valuable functional groups. For example, oxidation could yield the corresponding α,β-unsaturated aldehyde or carboxylic acid, which are themselves important synthetic intermediates. Conversely, reduction of the double bond would produce a saturated fluorinated alcohol. The pentafluoroethyl group provides a stable and lipophilic moiety that can be incorporated into larger molecules.

The transformation of the alcohol into a better leaving group would open up pathways for nucleophilic substitution reactions, expanding the range of accessible derivatives. acs.org These new building blocks could find applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the presence of the pentafluoroethyl group can impart desirable properties such as increased metabolic stability, binding affinity, and lipophilicity.

Potential Applications in Advanced Materials Science (e.g., as a monomer or cross-linking agent)

The presence of a reactive double bond and a hydroxyl group makes this compound an attractive candidate for applications in materials science, particularly in the synthesis of fluorinated polymers.

As a monomer, it could be polymerized through its double bond via radical, cationic, or anionic polymerization methods. The resulting polymer would have pendant hydroxyl groups that could be used for further modification or to influence the polymer's properties, such as hydrophilicity and adhesion. The high fluorine content would be expected to impart properties such as low surface energy, high thermal stability, and chemical resistance to the resulting polymer.

Alternatively, the hydroxyl group could be esterified with acrylic or methacrylic acid to produce a fluorinated monomer suitable for free-radical polymerization. Such monomers are valuable in the development of specialty polymers for coatings, optical materials, and membranes.

The bifunctional nature of this compound also suggests its potential use as a cross-linking agent. By reacting the hydroxyl group and the double bond in separate steps, it could be used to create networked polymer structures with enhanced mechanical and thermal properties. These fluorinated cross-linkers could be incorporated into existing polymer systems to modify their surface properties or to create materials with tailored performance characteristics for advanced applications.

Table 2: Potential Material Science Applications

ApplicationRole of this compoundPotential Properties of Resulting Material
Polymer SynthesisMonomerHigh thermal stability, chemical resistance, low surface energy
Specialty CoatingsPrecursor to (meth)acrylate monomerHydrophobicity, oleophobicity, anti-fouling properties
Cross-linked PolymersCross-linking agentEnhanced mechanical strength, thermal stability, solvent resistance
Optical MaterialsMonomer/AdditiveLow refractive index, high optical clarity

Q & A

Q. What are the optimized synthetic routes for (E)-4,4,5,5,5-Pentafluoropent-2-en-1-ol, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: The synthesis of fluorinated alkenols like this compound can be optimized using microwave-assisted protocols or solvent-free conditions to enhance reaction efficiency and reduce byproducts. For example, microwave irradiation accelerates reaction kinetics by improving energy transfer, while solvent-free methods minimize purification challenges. Key parameters include temperature control (80–120°C), catalyst selection (e.g., palladium complexes for cross-coupling), and stoichiometric ratios of fluorinated precursors. Yield improvements (≥75%) are often achieved via iterative optimization of these variables, with stereoselectivity confirmed by 19F NMR and chiral HPLC .

Q. How can spectroscopic techniques confirm the stereochemical configuration and purity of this compound?

Methodological Answer:

  • 19F NMR : Identifies fluorine environments and confirms substitution patterns. Chemical shifts between -70 to -120 ppm are typical for pentafluorinated groups.
  • X-ray Crystallography : Resolves the (E)-configuration by analyzing dihedral angles (target: ~180° for trans double bonds).
  • GC-MS/HPLC : Quantifies purity (>98%) and detects stereoisomeric impurities. For example, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase separates (E) and (Z) isomers .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in fluorination reactions, and how do electronic effects influence nucleophilic/electrophilic pathways?

Methodological Answer: The pentafluorinated ethyl group exerts strong electron-withdrawing effects, polarizing the double bond and enhancing electrophilic character at the β-carbon. This facilitates nucleophilic attacks (e.g., hydroxylation or halogenation) under acidic conditions. Density Functional Theory (DFT) simulations reveal charge distribution disparities: the α-carbon retains partial positive charge (+0.32 e), while the β-carbon shows higher electrophilicity. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify substituent impacts on reaction rates .

Q. How do researchers resolve contradictions in thermodynamic data (e.g., ΔG, ΔH) for this compound’s reactions across different studies?

Methodological Answer: Discrepancies often arise from methodological differences, such as:

  • Calorimetry vs. Computational Models : Direct calorimetric measurements may conflict with DFT-derived values due to solvent effects or approximations in solvation models.
  • Protocol Standardization : Harmonizing reaction conditions (solvent polarity, temperature gradients) reduces variability. For example, using identical ionic strength buffers in aqueous reactions improves reproducibility.
  • Error Propagation Analysis : Statistical tools like Monte Carlo simulations quantify uncertainty in measured ΔG values (±1.5 kcal/mol) .

Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes), and how do hybrid models address in silico/experimental discrepancies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Track binding affinities to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding and hydrophobic interactions.
  • Hybrid QSAR/ML Models : Combine quantitative structure-activity relationships with machine learning to predict inhibition constants (Ki). For instance, random forest algorithms trained on fluorinated analogs achieve R² > 0.85 for Ki prediction.
  • Validation : Cross-check computational results with experimental enzyme assays (e.g., fluorescence quenching or SPR). Discrepancies are addressed by refining force field parameters or expanding training datasets .

Q. How does the compound’s fluorinated structure influence its performance in catalytic systems (e.g., asymmetric synthesis)?

Methodological Answer: The CF3 and CF2 groups enhance Lewis acidity, enabling coordination to transition metals (e.g., Ru or Ir) in asymmetric hydrogenation. Key strategies include:

  • Ligand Design : Chiral phosphine ligands paired with fluorinated alcohols improve enantiomeric excess (ee > 90%).
  • Solvent Compatibility : Fluorous phases (e.g., perfluorohydrocarbons) facilitate catalyst recycling via phase separation.
  • Kinetic Profiling : In situ IR spectroscopy monitors reaction progress and identifies intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.